3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one: is a complex organic compound that features a benzotriazinone core linked to a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps. The process begins with the preparation of the piperazine derivative, which is then coupled with the benzotriazinone core. Key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 4-fluorophenylamine with piperazine under controlled conditions.
Coupling Reaction: The piperazine derivative is then reacted with a benzotriazinone precursor in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone core, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzotriazinone core may bind to enzymes or other proteins, modulating their activity. This dual interaction can lead to a range of biological effects, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
- 3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione
- 4-[4-(4-fluorophenyl)piperazino]aniline
Comparison:
- Structural Differences: While these compounds share the piperazine and fluorophenyl groups, they differ in their core structures (benzotriazinone vs. imidazole or aniline).
- Unique Features: The benzotriazinone core in 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one provides unique electronic properties that can enhance its interaction with biological targets, making it potentially more effective in certain applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H22FN5O2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H22FN5O2/c22-16-7-9-17(10-8-16)25-12-14-26(15-13-25)20(28)6-3-11-27-21(29)18-4-1-2-5-19(18)23-24-27/h1-2,4-5,7-10H,3,6,11-15H2 |
InChI Key |
VCUATDGTPXIBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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